![molecular formula C12H21NO3 B580318 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane CAS No. 1330766-08-9](/img/structure/B580318.png)
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
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Overview
Description
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 1330766-08-9 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate . It is a white to yellow solid at room temperature .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a white to yellow solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Tropane Alkaloids
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane: serves as a key intermediate in the stereoselective synthesis of tropane alkaloids . These alkaloids are a class of naturally occurring chemical compounds that exhibit a wide range of biological activities, including anticholinergic, analgesic, and psychostimulant effects. The compound’s structure is pivotal for constructing the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids .
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include further exploration of these biological activities and the development of new synthetic methodologies .
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Given its structural similarity to tropane alkaloids, it may interact with biological targets in a similar manner .
properties
IUPAC Name |
tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTZALADSXGEHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane |
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